HDAC Isoform Inhibition Potency: H13 Achieves Sub-4 nM IC50 Against HDAC1, HDAC3, and HDAC6, Significantly Outperforming Panobinostat and Lead Compound H6a
In a head-to-head enzymatic assay against human HDAC isoforms, HDAC-IN-H13 (compound H13) exhibited IC50 values of 3.64 ± 0.26 nM (HDAC1), 3.02 ± 0.03 nM (HDAC3), and 4.96 ± 1.86 nM (HDAC6), representing a unified sub-4 nM potency profile [1]. By comparison, panobinostat (LBH589) showed IC50 values of 7.03 ± 1.18 nM (HDAC1), 5.83 ± 1.09 nM (HDAC3), and 10.63 ± 1.30 nM (HDAC6); the lead compound H6a yielded 40.92 ± 0.41 nM (HDAC1), 42.51 ± 3.04 nM (HDAC3), and 14.02 ± 1.74 nM (HDAC6) [1]. Thus, H13 is 1.9-fold (HDAC1), 1.9-fold (HDAC3), and 2.1-fold (HDAC6) more potent than panobinostat, and 11.2-fold (HDAC1), 14.1-fold (HDAC3), and 2.8-fold (HDAC6) more potent than H6a [1].
| Evidence Dimension | Enzymatic inhibitory potency (IC50, nM) against recombinant human HDAC1, HDAC3, and HDAC6 |
|---|---|
| Target Compound Data | HDAC1: 3.64 ± 0.26 nM; HDAC3: 3.02 ± 0.03 nM; HDAC6: 4.96 ± 1.86 nM |
| Comparator Or Baseline | Panobinostat (LBH589): HDAC1: 7.03 ± 1.18 nM, HDAC3: 5.83 ± 1.09 nM, HDAC6: 10.63 ± 1.30 nM; H6a: HDAC1: 40.92 ± 0.41 nM, HDAC3: 42.51 ± 3.04 nM, HDAC6: 14.02 ± 1.74 nM |
| Quantified Difference | H13 vs. panobinostat: 1.9× (HDAC1), 1.9× (HDAC3), 2.1× (HDAC6) more potent; H13 vs. H6a: 11.2× (HDAC1), 14.1× (HDAC3), 2.8× (HDAC6) more potent |
| Conditions | Recombinant human HDAC enzyme inhibition assay, IC50 determination (Table 3, J. Med. Chem. 2020) |
Why This Matters
The markedly lower IC50 across multiple class I and II HDAC isoforms ensures that researchers using HDAC-IN-H13 can achieve maximal target engagement at lower compound concentrations, reducing the risk of off-target effects and enabling clearer interpretation of HDAC-dependent phenotypes.
- [1] Zhang, S.-W.; Gong, C.-J.; Su, M.-B.; Chen, F.; He, T.; Zhang, Y.-M.; Shen, Q.-Q.; Su, Y.; Ding, J.; Li, J.; Chen, Y.; Nan, F.-J. Synthesis and in Vitro and in Vivo Biological Evaluation of Tissue-Specific Bisthiazole Histone Deacetylase (HDAC) Inhibitors. J. Med. Chem. 2020, 63 (2), 804–815. View Source
